3,5-Dichlorophenylzinc iodide
Overview
Description
3,5-Dichlorophenylzinc iodide is an organozinc compound with the molecular formula C6H3Cl2IZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry.
Mechanism of Action
Target of Action
This compound is a type of organozinc reagent, which are commonly used in organic synthesis . They are known to react with a variety of functional groups and can participate in various types of reactions .
Mode of Action
They can react with electrophiles, forming new carbon-carbon bonds . This makes them valuable tools in the synthesis of complex organic molecules .
Result of Action
The result of the action of 3,5-Dichlorophenylzinc iodide is typically the formation of new organic compounds through the creation of carbon-carbon bonds . The exact outcome will depend on the specific reaction conditions and the other reactants present .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and solvent can significantly affect the reaction rate and product yield . It’s also worth noting that this compound should be stored at a temperature of 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dichlorophenylzinc iodide can be synthesized through the reaction of 3,5-dichloroiodobenzene with zinc powder in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
3,5-Dichloroiodobenzene+Zinc→3,5-Dichlorophenylzinc iodide
Industrial Production Methods: In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for efficiency, yield, and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichlorophenylzinc iodide primarily undergoes substitution reactions, particularly in cross-coupling reactions with various electrophiles. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like THF or dimethylformamide (DMF) at elevated temperatures.
Negishi Coupling: This reaction also uses a palladium catalyst but involves the use of an alkyl or aryl halide as the electrophile. The reaction conditions are similar to those of the Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
3,5-Dichlorophenylzinc iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: The compound is valuable in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with specific properties.
Comparison with Similar Compounds
- Phenylzinc iodide
- 2,5-Dichlorophenylzinc iodide
- Methylzinc iodide
Comparison: 3,5-Dichlorophenylzinc iodide is unique due to the presence of two chlorine atoms at the 3 and 5 positions on the phenyl ring. This substitution pattern influences its reactivity and selectivity in cross-coupling reactions. Compared to phenylzinc iodide, the dichloro substitution provides additional steric and electronic effects, making it more suitable for specific synthetic applications.
Properties
IUPAC Name |
1,3-dichlorobenzene-5-ide;iodozinc(1+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWLJUNTNGOHMX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=C(C=C1Cl)Cl.[Zn+]I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2IZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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